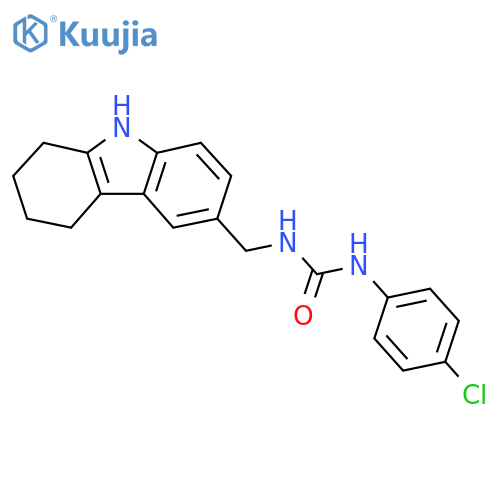Cas no 852140-77-3 (1-(4-chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea)

852140-77-3 structure
商品名:1-(4-chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea
1-(4-chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea 化学的及び物理的性質
名前と識別子
-
- 1-(4-chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea
- 1-(4-chlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea
- F0651-0549
- AB00671068-01
- 852140-77-3
- AKOS024592113
- 1-(4-chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea
- 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea
-
- インチ: 1S/C20H20ClN3O/c21-14-6-8-15(9-7-14)23-20(25)22-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)24-19/h5-11,24H,1-4,12H2,(H2,22,23,25)
- InChIKey: GUUAPVGVCBCPEJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)NC(NCC1C=CC2=C(C=1)C1CCCCC=1N2)=O
計算された属性
- せいみつぶんしりょう: 353.1294900g/mol
- どういたいしつりょう: 353.1294900g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 1
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
1-(4-chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0651-0549-4mg |
1-(4-chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
852140-77-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0651-0549-40mg |
1-(4-chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
852140-77-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0651-0549-10μmol |
1-(4-chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
852140-77-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0651-0549-2mg |
1-(4-chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
852140-77-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0651-0549-5mg |
1-(4-chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
852140-77-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0651-0549-15mg |
1-(4-chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
852140-77-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0651-0549-2μmol |
1-(4-chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
852140-77-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0651-0549-3mg |
1-(4-chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
852140-77-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0651-0549-5μmol |
1-(4-chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
852140-77-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0651-0549-10mg |
1-(4-chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
852140-77-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(4-chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea 関連文献
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
852140-77-3 (1-(4-chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea) 関連製品
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
